molecular formula C10H15ClN2O2 B2757512 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride CAS No. 2307998-84-9

2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride

Cat. No. B2757512
CAS RN: 2307998-84-9
M. Wt: 230.69
InChI Key: UZGOJBAVJBDKPQ-UHFFFAOYSA-N
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Description

This compound, also known as 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid , has a CAS Number of 1092286-74-2 . It is a powder at room temperature and has a molecular weight of 180.21 .


Molecular Structure Analysis

The IUPAC name for this compound is 4,5,6,7-tetrahydro-1H-benzimidazol-1-ylacetic acid . Its InChI code is 1S/C9H12N2O2/c12-9(13)5-11-6-10-7-3-1-2-4-8(7)11/h6H,1-5H2,(H,12,13) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . and is stable under normal shipping temperatures .

Scientific Research Applications

1. Alcohol Oxidation and Heteroaromatic Tolerance

The compound is used in alcohol oxidation systems. In a study by Li and Zhang (2009), an efficient TEMPO-catalyzed alcohol oxidation system using recyclable 1-chloro-l,2-benziodoxol-3(1H)-one was developed. This method tolerates various heteroaromatic rings, indicating potential relevance for the compound .

2. Structural Diversity in Organic Synthesis

3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound, is utilized to generate a diverse library of structures in organic synthesis, as demonstrated by Roman (2013). This suggests the potential of 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride in creating structurally varied compounds.

3. Framework Topologies in Coordination Polymers

In the field of coordination polymers, ligand modifications, including those similar to the compound , significantly influence the structural topologies. This is evident in research by Song et al. (2009), where different ligands led to various network topologies.

4. Fluorescence Derivatization in Biochemistry

The compound's structure is relevant in fluorescence derivatization. As per Frade et al. (2007), similar structures have been used for coupling with amino acids, resulting in strong fluorescence, which is beneficial for biological assays.

5. Photodecomposition Studies

Crosby and Leitis (1969) demonstrated the photodecomposition of chlorobenzoic acids, a process potentially applicable to the study compound for understanding its stability and degradation under UV irradiation.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . It has hazard statements H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

The primary targets of 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride are currently unknown. This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound . Benzimidazole derivatives are known to exhibit a broad range of chemical and biological properties and have been used in the development of new drugs . .

Mode of Action

The mode of action of 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride is not well-documented. As a benzimidazole derivative, it may share some of the properties of other compounds in this class. Benzimidazole derivatives are known to interact with various enzymes and receptors due to their ability to form hydrogen bonds . .

Biochemical Pathways

Benzimidazole derivatives have been reported to show various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Result of Action

The molecular and cellular effects of 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride are not well-documented. As a benzimidazole derivative, it may share some of the effects of other compounds in this class. For example, some benzimidazole derivatives have been reported to inhibit T cell proliferation . .

properties

IUPAC Name

2-(4,5,6,7-tetrahydrobenzimidazol-1-yl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-7(10(13)14)12-6-11-8-4-2-3-5-9(8)12;/h6-7H,2-5H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGOJBAVJBDKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=NC2=C1CCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride

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